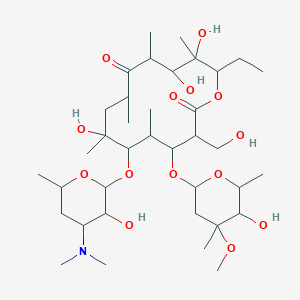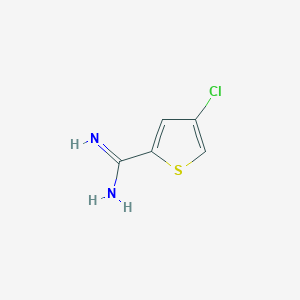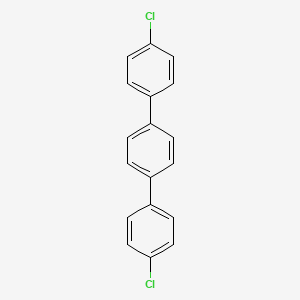
16-Hydroxyerythromycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Hydroxyerythromycin, also known as Erythromycin F, is a derivative of erythromycin, a macrolide antibiotic. This compound is characterized by the presence of a hydroxyl group at the 16th position of the erythromycin molecule. Erythromycin and its derivatives are widely used to treat bacterial infections, particularly those caused by gram-positive bacteria .
准备方法
Synthetic Routes and Reaction Conditions
16-Hydroxyerythromycin can be synthesized through chemobiosynthesis, which involves the use of genetically engineered strains of Saccharopolyspora erythraea. This process includes the feeding of diketide thioester to the engineered strains, resulting in the production of erythromycin analogs with unique functional groups at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of recombinant industrial strains of Saccharopolyspora erythraea. The fermentation process is optimized to produce high yields of the desired compound, which is then purified through various chromatographic techniques .
化学反应分析
Types of Reactions
16-Hydroxyerythromycin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 16th position can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of deoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Deoxy derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
16-Hydroxyerythromycin has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various erythromycin derivatives with improved pharmacological properties.
Biology: Studied for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
作用机制
16-Hydroxyerythromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the elongation of the peptide chain and preventing the synthesis of essential proteins. This action ultimately leads to the inhibition of bacterial growth .
相似化合物的比较
Similar Compounds
Erythromycin A: The primary constituent of erythromycin, widely used as an antibiotic.
Clarithromycin: A derivative of erythromycin with improved stability and bioavailability.
Azithromycin: Another erythromycin derivative with a broader spectrum of activity and longer half-life.
Uniqueness
16-Hydroxyerythromycin is unique due to the presence of the hydroxyl group at the 16th position, which imparts distinct physicochemical properties and biological activity. This modification allows for selective derivatization and the development of new macrolide antibiotics with enhanced properties .
属性
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCOSWPAQGXWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)


![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)






![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)
